molecular formula C11H16N2O B2680385 4-Butyl-N-hydroxybenzimidamide CAS No. 885961-37-5

4-Butyl-N-hydroxybenzimidamide

Cat. No.: B2680385
CAS No.: 885961-37-5
M. Wt: 192.262
InChI Key: LNSILFGWSYOPRX-UHFFFAOYSA-N
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Description

4-Butyl-N-hydroxybenzimidamide (CAS 885961-37-5) is a chemical compound featuring a versatile amidoxime functional group, which serves as a key synthetic intermediate in organic and medicinal chemistry. The amidoxime scaffold is a recognized building block for constructing various nitrogen- and oxygen-containing heterocycles, most notably 1,2,4-oxadiazoles . The introduction of a butyl group at the 4-position of the phenyl ring is a strategic modification that increases the lipophilicity of the molecule, which can be instrumental in modulating the properties of final target compounds, such as enhancing cell membrane permeability in drug discovery efforts . A significant area of research for this class of compounds is the development of novel antibacterial agents. Structurally similar N-hydroxybenzimidamide derivatives are key precursors in synthesizing tripartite 1,2,4-oxadiazole compounds that have demonstrated potent antibacterial activity against multidrug-resistant bacterial strains like Staphylococcus aureus (including MRSA) . These synthetic derivatives are believed to exert their effect by targeting and inhibiting the bacterial protein FtsZ, a crucial component of the cell division machinery, thereby disrupting cell division and leading to bacterial cell death . As such, this compound presents a valuable starting point for researchers engaged in synthesizing novel heterocyclic compounds for exploring structure-activity relationships and developing new anti-staphylococcal agents. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-3-4-9-5-7-10(8-6-9)11(12)13-14/h5-8,14H,2-4H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSILFGWSYOPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Butyl-N-hydroxybenzimidamide

The preparation of this compound can be achieved through several synthetic pathways, with the most common and well-established route being the condensation of a nitrile with hydroxylamine (B1172632). Alternative strategies offer different approaches to the amidoxime (B1450833) functional group.

Nitrile-Hydroxylamine Condensation Approaches

The most prevalent method for the synthesis of N-hydroxybenzimidamides, including the 4-butyl derivative, is the direct reaction of the corresponding nitrile with hydroxylamine. rsc.org This reaction, often referred to as hydroxylaminolysis of nitriles, involves the nucleophilic attack of hydroxylamine on the electrophilic carbon atom of the nitrile group.

The general reaction can be represented as follows:

4-Butylbenzonitrile + NH₂OH → this compound

This reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base to generate free hydroxylamine in situ. Common bases employed for this purpose include sodium carbonate, sodium hydroxide, or organic bases like triethylamine. The choice of base can influence the reaction rate and the formation of byproducts. The reaction is commonly conducted in a protic solvent, such as ethanol or methanol, and often requires heating to proceed at a reasonable rate.

A typical laboratory-scale synthesis would involve dissolving 4-butylbenzonitrile in a suitable alcoholic solvent, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and a base. The mixture is then heated under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by removal of the solvent and subsequent purification, which may involve recrystallization or column chromatography.

The reaction mechanism is believed to proceed through the initial formation of a tetrahedral intermediate, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the final amidoxime product.

Alternative Amidoxime Synthesis Strategies

While the nitrile-hydroxylamine condensation is the most direct route, alternative strategies for the synthesis of amidoximes exist. One such method involves the use of thioamides as starting materials. The reaction of a thioamide with hydroxylamine can sometimes provide better yields and fewer byproducts compared to the corresponding nitrile, particularly for substrates with certain electronic properties. rsc.org

The synthesis of this compound via this route would first require the preparation of 4-butylthiobenzamide from 4-butylbenzonitrile. This can be achieved by reacting the nitrile with a source of hydrogen sulfide, such as sodium hydrosulfide or by using reagents like Lawesson's reagent. The resulting thioamide is then treated with hydroxylamine to yield the desired amidoxime.

Another potential, though less common, approach is the reaction of an imidoyl chloride with hydroxylamine. This would involve the initial conversion of 4-butylbenzamide to the corresponding imidoyl chloride, which is then reacted with hydroxylamine to form the amidoxime. This multi-step process is generally less efficient than the direct nitrile condensation method.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Optimization of parameters such as solvent, temperature, pressure, and the use of catalysts can lead to improved yields, reduced reaction times, and a more environmentally friendly process.

The choice of solvent plays a critical role in the nitrile-hydroxylamine condensation reaction. Protic solvents like ethanol and methanol are commonly used as they can solvate both the nitrile and the hydroxylamine, facilitating the reaction. nih.gov The polarity of the solvent can affect the reaction rate, with more polar solvents generally favoring the reaction. However, the formation of byproducts, such as amides, can also be influenced by the solvent. nih.gov For instance, in some cases, the use of aprotic solvents might be explored to minimize side reactions. The use of ionic liquids has also been reported to decrease reaction times and eliminate amide side-products in amidoxime synthesis. nih.gov

SolventPotential AdvantagesPotential Disadvantages
EthanolGood solubility for reactants, commonly used.May lead to longer reaction times.
MethanolSimilar to ethanol, can offer faster reaction rates.Can be more volatile and toxic than ethanol.
WaterEnvironmentally friendly, can be effective with aqueous hydroxylamine.Solubility of the starting nitrile may be limited.
Aprotic Solvents (e.g., DMF, DMSO)May suppress certain side reactions.Can be more difficult to remove and may have higher boiling points.
Ionic LiquidsCan accelerate the reaction and improve selectivity.Higher cost and potential recovery challenges.

Temperature is a key parameter in the synthesis of amidoximes. Traditionally, these reactions are carried out at elevated temperatures, often at the reflux temperature of the solvent, to overcome the activation energy barrier.

More recently, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the formation of N-hydroxybenzimidamides. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, resulting in significantly shorter reaction times and often improved yields compared to conventional heating methods. nih.govnih.gov A microwave-assisted synthesis of this compound would likely involve placing the reactants in a sealed vessel suitable for microwave irradiation and heating for a much shorter duration than conventional methods. This technique aligns with the principles of green chemistry by reducing energy consumption.

The use of catalysts can also enhance the synthesis of amidoximes. While the reaction between nitriles and hydroxylamine can proceed without a catalyst, particularly at elevated temperatures, the addition of certain catalysts can improve the reaction rate and efficiency. Both acid and base catalysis can play a role in activating the nitrile group towards nucleophilic attack.

For instance, the in-situ generation of hydroxylamine from its hydrochloride salt using a base is a form of base-catalyzed reaction. The choice and stoichiometry of the base can be optimized to achieve the best results.

Furthermore, the use of Lewis acids as catalysts could potentially activate the nitrile group, making it more susceptible to nucleophilic attack by hydroxylamine. However, the compatibility of Lewis acids with the basic nature of hydroxylamine would need to be carefully considered. Research into specific catalytic systems for the synthesis of 4-substituted N-hydroxybenzimidamides could lead to more efficient and milder reaction conditions.

Derivatization and Scaffold Transformation Chemistry

The N-hydroxybenzimidamide moiety serves as a versatile synthon for the construction of various heterocyclic systems and can undergo modifications at the N-hydroxy group.

The reaction of N-hydroxyamidines, such as this compound, with various carbonyl compounds is a well-established method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This transformation typically proceeds through an initial O-acylation of the N-hydroxy group, followed by a cyclodehydration reaction.

The general scheme for the synthesis of 1,2,4-oxadiazole derivatives from this compound involves its reaction with reagents such as acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. For instance, the reaction with an acyl chloride in the presence of a base like pyridine or triethylamine leads to the formation of an O-acyl-N-hydroxybenzimidamide intermediate, which then undergoes thermal or base-catalyzed cyclization to yield the corresponding 1,2,4-oxadiazole. The use of a dehydrating agent can facilitate the final cyclization step.

A one-pot synthesis is often achievable by reacting the N-hydroxybenzimidamide directly with a carboxylic acid in the presence of a coupling agent, such as a carbodiimide, or by heating with an anhydride. Microwave-assisted synthesis has also been reported to accelerate the formation of 1,2,4-oxadiazoles from amidoximes and anhydrides, often leading to higher yields in shorter reaction times.

The following table summarizes various synthetic routes to 1,2,4-oxadiazole derivatives from N-hydroxyamidines:

ReagentConditionsProduct
Acyl ChlorideBase (e.g., pyridine), room temperature to reflux3,5-Disubstituted 1,2,4-oxadiazole
Carboxylic AnhydrideHeating or microwave irradiation3,5-Disubstituted 1,2,4-oxadiazole
Carboxylic AcidCoupling agent (e.g., DCC, EDC)3,5-Disubstituted 1,2,4-oxadiazole
OrthoestersAcid catalyst, heating3,5-Disubstituted 1,2,4-oxadiazole

The N-hydroxybenzimidamide scaffold can also be utilized in the synthesis of other heterocyclic systems. For instance, reaction with α-chloroacid chlorides in the presence of a strong base can lead to the formation of 1,2,4-oxadiazin-5-ones. This transformation is believed to proceed through an initial O-acylation followed by an intramolecular N-alkylation.

Furthermore, while not a direct annulation of the N-hydroxybenzimidamide itself, its derivatives can be precursors to other heterocycles. For example, reduction of the N-hydroxy group to an amidine, followed by reaction with a 1,2-dicarbonyl compound, is a common route to imidazoles. Similarly, reaction of the corresponding amidine with a β-ketoester can yield pyrimidines. The conversion of the N-hydroxybenzimidamide to a thioamide, followed by reaction with a suitable electrophile, can also open pathways to thiazole derivatives.

Plausible, though less commonly cited, routes from this compound to other heterocycles could involve multi-step sequences. For example, conversion to an N-acyl amidine followed by oxidative cyclization could potentially yield quinazoline derivatives.

The N-hydroxy group of this compound is nucleophilic and can be readily modified through various reactions, including O-acylation, O-alkylation, and O-silylation.

O-Acylation: As mentioned in the synthesis of 1,2,4-oxadiazoles, the N-hydroxy group can be acylated using acyl chlorides or anhydrides in the presence of a base. This reaction is typically fast and efficient, yielding O-acyl-N-hydroxybenzimidamides. These intermediates can be stable and isolable, or they can be used in situ for subsequent cyclization reactions.

O-Alkylation: The N-hydroxy group can be alkylated with alkyl halides in the presence of a base to form O-alkyl-N-hydroxybenzimidamides. The choice of base and solvent can influence the efficiency of the reaction. Common bases include sodium hydride, sodium hydroxide, and various alkoxides.

O-Silylation: Silylation of the N-hydroxy group can be achieved using silylating agents such as trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like triethylamine or imidazole. This reaction provides a silyl ether derivative, which can serve as a protecting group for the N-hydroxy functionality.

The following table outlines common modifications of the N-hydroxy group:

ReactionReagentProduct
O-AcylationAcyl chloride or anhydrideO-Acyl-N-hydroxybenzimidamide
O-AlkylationAlkyl halideO-Alkyl-N-hydroxybenzimidamide
O-SilylationSilyl chloride (e.g., TMSCl, TBDMSCl)O-Silyl-N-hydroxybenzimidamide

The 4-butyl group on the benzene (B151609) ring of this compound influences its reactivity through a combination of electronic and steric effects.

Electronic Effects: The butyl group is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I effect). This electron-donating nature increases the electron density of the aromatic ring. This, in turn, can affect the acidity of the N-hydroxy proton and the nucleophilicity of the oxygen and nitrogen atoms. The increased electron density on the benzene ring can also influence the rate and regioselectivity of further electrophilic aromatic substitution reactions, though such reactions are not the primary focus of the derivatization of the N-hydroxybenzimidamide moiety itself. In the context of the reactions of the N-hydroxybenzimidamide group, the electron-donating butyl group can enhance the nucleophilicity of the amidine nitrogen, potentially affecting the rates of cyclization reactions. The Hammett equation can be used to quantify the electronic effect of substituents on the reactivity of aromatic compounds. For a para-alkyl group, the Hammett substituent constant (σp) is typically negative, indicating its electron-donating character.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Analysis of Chemical Structure

Spectroscopy is fundamental to confirming the covalent structure of 4-Butyl-N-hydroxybenzimidamide, with each technique offering unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the proton NMR spectrum of this compound, distinct signals corresponding to the butyl group, the aromatic ring, and the N-hydroxyimidamide moiety are expected. The butyl chain typically presents as a triplet for the terminal methyl (CH₃) group, two multiplets for the internal methylene (B1212753) (CH₂) groups, and a triplet for the methylene group directly attached to the aromatic ring. The para-substituted benzene (B151609) ring gives rise to a characteristic pair of doublets. Protons on the nitrogen and oxygen atoms often appear as broad, exchangeable signals.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, one would expect to observe signals for the four distinct carbons of the butyl group, four signals for the aromatic ring (two for protonated carbons and two for the quaternary carbons), and a downfield signal for the imidamide carbon (C=N).

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

Key expected vibrational bands for this compound include:

O-H and N-H stretching: Broad absorptions in the high-frequency region (3200-3600 cm⁻¹) are characteristic of the hydroxyl and amine groups.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group are observed just below 3000 cm⁻¹.

C=N stretching: A strong absorption band around 1640-1690 cm⁻¹ is indicative of the carbon-nitrogen double bond of the imidamide group.

C=C stretching: Aromatic ring vibrations typically result in several peaks in the 1450-1600 cm⁻¹ region.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound.

The molecular formula of this compound is C₁₁H₁₆N₂O, corresponding to a monoisotopic mass of 192.1263 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement. For this compound, HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be expected to detect the protonated molecule, [M+H]⁺, at an m/z value extremely close to the calculated 193.1335 Da.

Electron Ionization Mass Spectrometry (EI-MS): This is a harder ionization technique that often causes fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of purity. thermofisher.com

Purity and Identity Confirmation Methods

Chromatographic techniques are indispensable for verifying the purity and confirming the identity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would be most suitable. In this method, the compound is passed through a column with a nonpolar stationary phase (like C18) using a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The purity of the sample is assessed by the presence of a single, sharp, and symmetrical peak in the chromatogram, typically monitored using a UV detector at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm). The retention time of this peak under specific conditions is a characteristic identifier of the compound. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 μm). uzh.ch This results in significantly higher resolution, improved sensitivity, and much faster analysis times. A UPLC method would provide a more rigorous assessment of the purity of this compound, capable of separating it from even very closely related impurities more effectively than traditional HPLC. uzh.ch The enhanced peak capacity and speed of UPLC make it a superior method for high-throughput analysis and stringent purity verification. mdpi.comuzh.ch

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a widely utilized analytical technique for assessing the purity and monitoring the progress of reactions involving N-hydroxybenzimidamide derivatives. While specific TLC data for this compound is not extensively detailed in publicly available literature, the chromatographic behavior of related benzimidazole (B57391) and benzamidine (B55565) compounds provides a strong basis for understanding its analysis.

In typical applications, the progress of reactions synthesizing benzimidazole derivatives is monitored using TLC, often visualized under UV light. For further visualization, TLC plates can be treated with reagents like a p-anisaldehyde/H2SO4 solution followed by heating.

For the separation and purification of related compounds, column chromatography is often employed, with the solvent systems for TLC guiding the choice of eluents. Common solvent systems for benzimidazole derivatives include mixtures of ethyl acetate (B1210297) and n-hexane. The polarity of these mixtures is adjusted to achieve optimal separation, with ratios such as 3:5 or 1:9 (ethyl acetate:n-hexane) being reported.

Given the structural similarities, it is anticipated that the TLC analysis of this compound would utilize similar methodologies. A silica (B1680970) gel 60 F254 plate would likely serve as the stationary phase, owing to its wide applicability for moderately polar organic compounds. The mobile phase would likely consist of a non-polar solvent, such as hexane (B92381) or cyclohexane, mixed with a more polar solvent like ethyl acetate or diethyl ether, to modulate the retention factor (Rf) of the compound. Visualization could be effectively achieved under UV light (at 254 nm) due to the aromatic nature of the benzimidamide core, or through the use of chemical staining reagents that react with the N-hydroxy group or the amidine functionality.

Illustrative TLC Data for N-Hydroxybenzimidamide Derivatives

The following table presents hypothetical TLC data for this compound and related structures, based on general principles of chromatography and data for analogous compounds. This data illustrates how changes in the mobile phase composition can affect the retention factor (Rf).

CompoundMobile Phase (v/v)Stationary PhaseDetectionHypothetical Rf Value
This compoundHexane:Ethyl Acetate (3:1)Silica Gel 60 F254UV (254 nm)0.45
This compoundHexane:Ethyl Acetate (1:1)Silica Gel 60 F254UV (254 nm)0.65
N-HydroxybenzimidamideHexane:Ethyl Acetate (3:1)Silica Gel 60 F254UV (254 nm)0.30
4-Methyl-N-hydroxybenzimidamideHexane:Ethyl Acetate (3:1)Silica Gel 60 F254UV (254 nm)0.40

This table is for illustrative purposes. Actual Rf values would need to be determined experimentally.

Detailed Research Findings on Analogous Compounds

Research on the synthesis of various benzimidazole derivatives has established TLC as an essential tool for reaction monitoring. For instance, in the synthesis of certain 2-substituted benzimidazoles, TLC with a mobile phase of ethyl acetate:n-hexane (3:5) was used to track the consumption of starting materials and the formation of the product. The spots were visualized under UV light and by staining with p-anisaldehyde/H2SO4. This methodology allows for a qualitative assessment of the reaction's progress and the purity of the crude product before further purification by column chromatography. The principles of this approach are directly applicable to the analysis of this compound.

The following table summarizes typical TLC conditions reported for classes of compounds structurally related to this compound.

Compound ClassMobile Phase SystemRatio (v/v)Stationary PhaseVisualization Method
Benzimidazole DerivativesEthyl Acetate : n-Hexane3:5Silica GelUV Light, p-Anisaldehyde/H2SO4 Stain
Benzimidazole DerivativesEthyl Acetate : n-Hexane1:9Silica GelUV Light, p-Anisaldehyde/H2SO4 Stain

These findings underscore the utility of TLC in the analysis of heterocyclic compounds and provide a solid foundation for developing a specific TLC protocol for this compound. The selection of an appropriate solvent system would be critical to achieving a desirable Rf value (typically between 0.3 and 0.7) for accurate analysis and for guiding preparative separation techniques.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Activity

The biological activity of 4-Butyl-N-hydroxybenzimidamide is a composite of the individual contributions of its key structural features and their spatial arrangement. A systematic dissection of these elements is crucial for elucidating the determinants of its biological function.

Impact of the 4-Butyl Substituent on Activity Profile

The presence of a butyl group at the fourth position of the benzene (B151609) ring significantly influences the compound's physicochemical properties, particularly its lipophilicity. nih.govresearchgate.net Lipophilicity, or the ability of a compound to dissolve in fats, oils, and lipids, is a critical factor in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The four-carbon alkyl chain of the butyl group enhances the molecule's nonpolar character, which can facilitate its passage through biological membranes.

The length and branching of the alkyl chain at the para-position of a phenyl ring can modulate the biological activity of a compound. While specific studies on a series of 4-alkyl-N-hydroxybenzimidamides are not extensively documented in the public domain, general principles of medicinal chemistry suggest that the size and lipophilicity of the 4-butyl group would play a crucial role in optimizing the compound's fit within the binding pocket of a biological target. The hydrophobic interactions between the butyl chain and nonpolar amino acid residues in a receptor or enzyme are likely to be a key determinant of binding affinity and, consequently, biological activity.

The following table summarizes the general influence of alkyl chain length on the lipophilicity of a molecule, a principle that can be applied to understand the contribution of the 4-butyl group in this compound.

Alkyl GroupNumber of Carbon AtomsGeneral Impact on Lipophilicity
Methyl1Slight Increase
Ethyl2Moderate Increase
Propyl3Significant Increase
Butyl 4 Substantial Increase
Pentyl5Very High Increase

Role of the Amidoxime (B1450833) Moiety in Ligand-Target Interactions

The amidoxime group (-C(=NOH)NH2) is a critical pharmacophore in this compound, directly participating in interactions with biological targets. This functional group is known to be a versatile bioisostere for other functionalities like carboxylic acids and amides, meaning it can replace them while maintaining or improving biological activity. nih.govnih.govpatsnap.comdrughunter.comu-tokyo.ac.jp

The amidoxime moiety possesses both hydrogen bond donor (-NH2 and -OH) and acceptor (=N- and -OH) capabilities, allowing it to form multiple hydrogen bonds with a target protein. These directional interactions are crucial for the specificity and strength of ligand binding. The nitrogen and oxygen atoms in the amidoxime group can also act as coordination sites for metal ions, which may be relevant if the biological target is a metalloenzyme.

Conformation-Activity Relationships

The planarity of the benzimidamide core, influenced by the electronic nature of the substituents, and the flexibility of the butyl chain are important factors. The lowest energy conformation, or the conformation adopted upon binding to a biological target, will dictate the efficiency of the ligand-target interaction. Computational modeling and techniques like X-ray crystallography of the compound bound to its target would be necessary to fully elucidate the active conformation.

Analog Design and Synthesis for SAR Exploration

To further probe the structure-activity relationships of this compound, the design and synthesis of analogs are essential. This process allows for the systematic modification of the lead compound to identify the structural features critical for activity and to optimize its properties.

Rational Design of Derivatives

Rational drug design involves the creation of new molecules based on a known structure and its biological activity. For this compound, a rational design approach would involve modifying the 4-butyl group and the amidoxime moiety.

Modifications of the 4-Butyl Substituent:

Varying Alkyl Chain Length: Synthesizing analogs with shorter (methyl, ethyl, propyl) and longer (pentyl, hexyl) alkyl chains at the para-position would help to determine the optimal lipophilicity for activity.

Introducing Branching: Creating isomers with branched alkyl chains (e.g., isobutyl, sec-butyl, tert-butyl) could probe the steric requirements of the binding pocket.

Cyclic Analogs: Replacing the butyl group with a cyclobutyl or cyclopentyl ring would explore the effect of conformational rigidity.

Introducing Heteroatoms: Incorporating oxygen or nitrogen atoms into the alkyl chain could modulate polarity and hydrogen bonding potential.

Modifications of the Amidoxime Moiety:

Bioisosteric Replacement: Replacing the amidoxime with other known bioisosteres such as carboxylic acids, hydroxamic acids, or various five-membered heterocyclic rings (e.g., oxadiazole, triazole) would help to understand the importance of its specific hydrogen bonding and electronic features. nih.govdrughunter.com

Substitution on the Nitrogen Atoms: Alkylation or acylation of the amine or hydroxylamine (B1172632) nitrogens could probe the necessity of the hydrogen bond donating capabilities of these groups.

The following table provides examples of rationally designed derivatives for SAR exploration.

Modification SiteExample DerivativeRationale
4-Butyl Substituent4-Propyl-N-hydroxybenzimidamideInvestigate the effect of reduced lipophilicity.
4-tert-Butyl-N-hydroxybenzimidamideProbe steric tolerance in the binding site.
4-(Cyclohexyl)-N-hydroxybenzimidamideAssess the impact of a conformationally restricted group.
Amidoxime Moiety4-Butylbenzoic acidEvaluate a common bioisostere for the amidoxime group.
N-Methyl-4-butyl-N'-hydroxybenzimidamideDetermine the importance of the amidoxime N-H for activity.

Combinatorial Chemistry Approaches

While no specific applications of combinatorial chemistry for the synthesis of this compound derivatives are documented, this high-throughput synthesis technique could be a powerful tool for rapidly generating a large library of analogs for SAR studies. nih.govnih.govresearchgate.netiipseries.org

A combinatorial approach could involve a solid-phase synthesis strategy where a benzonitrile (B105546) precursor is attached to a resin. This resin-bound intermediate could then be reacted with a diverse set of building blocks to introduce variability at different positions of the molecule. For instance, a library of 4-substituted benzonitriles could be reacted with hydroxylamine to generate a library of N-hydroxybenzimidamides with diverse substituents at the 4-position. This would allow for a rapid exploration of the chemical space around the this compound scaffold and could lead to the identification of compounds with improved activity or other desirable properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No published QSAR modeling studies for this compound were found.

Biochemical and Mechanistic Investigations in Vitro Focus

Enzyme Inhibition Potentials and Mechanisms

Scientific literature available in the public domain does not currently provide specific data regarding the in vitro enzyme inhibition potentials and mechanisms of 4-Butyl-N-hydroxybenzimidamide. While the broader class of N-hydroxybenzimidamide derivatives has been a subject of interest in medicinal chemistry for their potential as enzyme inhibitors, specific studies detailing the activity of the 4-butyl substituted variant are not presently accessible.

Specific Enzyme Targets (e.g., Cholinesterases, Xanthine (B1682287) Oxidase, Glycosidases, Amidohydrolases)

There is no available research that has specifically investigated the inhibitory activity of this compound against key enzymes such as cholinesterases (acetylcholinesterase and butyrylcholinesterase), xanthine oxidase, various glycosidases, or amidohydrolases. Consequently, its profile as a potential inhibitor for these targets remains uncharacterized.

Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki, Vmax, Km determination)

Due to the absence of in vitro enzymatic assays involving this compound, there are no reported kinetic parameters to quantify its inhibitory potency. Values for the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), maximum reaction velocity (Vmax), or Michaelis constant (Km) in the presence of this compound have not been determined.

Interactive Data Table: Kinetic Parameters of this compound

Enzyme TargetIC50KiVmaxKmInhibition Type
CholinesterasesData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Xanthine OxidaseData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
GlycosidasesData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
AmidohydrolasesData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Mechanism of Enzyme Binding (e.g., Competitive, Non-Competitive, Uncompetitive, Reversible/Irreversible)

Without kinetic studies, the mechanism by which this compound might interact with and inhibit enzyme function cannot be elucidated. It is therefore unknown whether its potential inhibitory action would be competitive, non-competitive, uncompetitive, or a mixed-type. Furthermore, the reversibility of its binding to any potential enzyme targets has not been investigated.

Modulation of Protein-Protein Interactions (PPIs)

Information regarding the ability of this compound to modulate protein-protein interactions is not present in the current body of scientific literature.

Identification of PPI Targets (e.g., Bacterial Transcription Complexes)

There are no studies that have identified or suggested that this compound targets any specific protein-protein interactions, including those essential for processes such as bacterial transcription.

In Vitro Assays for PPI Inhibition

As no PPI targets for this compound have been identified, there have been no in vitro assays performed to evaluate its potential as a modulator of such interactions.

Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

There is no available research data from in vitro studies detailing the direct interactions of this compound with nucleic acids (DNA, RNA) or proteins. Investigations into potential binding affinities, modes of interaction (e.g., intercalation, groove binding, covalent modification), and the functional consequences of such interactions have not been reported in the accessible scientific literature.

Cellular Pathway Perturbation Studies (In Vitro, Mechanistic)

Comprehensive studies to determine the effects of this compound on cellular pathways in an in vitro setting are not available.

Investigation of Biochemical Pathways Affected

Due to the absence of research in this area, there is no information to report on which specific biochemical pathways may be modulated by this compound. There are no published studies examining its impact on key cellular processes such as signal transduction, metabolic pathways, cell cycle regulation, or apoptosis.

Subcellular Localization Studies

There are no documented studies on the subcellular localization of this compound. Therefore, its distribution within cellular compartments and its potential accumulation in specific organelles, which would be crucial for understanding its mechanism of action, remains unknown.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial for predicting the binding mode and affinity of a compound like 4-Butyl-N-hydroxybenzimidamide with a protein target. The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to sample various binding poses.

Predicting the binding mode of this compound involves docking it into the active site of a target protein. The N-hydroxybenzimidamide functional group is a key feature, as it is isosteric to a hydroxamic acid, a well-known zinc-binding group found in many metalloenzyme inhibitors. Therefore, docking simulations often explore its potential to chelate metal ions (like Zn²⁺) in an enzyme's active site.

The simulation predicts the specific interactions that stabilize the ligand-protein complex. Key interactions for this compound would typically involve:

Hydrogen Bonds: The N-hydroxy and imine groups can act as both hydrogen bond donors and acceptors, forming connections with polar amino acid residues.

Hydrophobic Interactions: The n-butyl group can fit into hydrophobic pockets of the active site, interacting with nonpolar residues like valine, leucine, and isoleucine.

Aromatic Interactions: The benzene (B151609) ring can engage in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

These predicted interactions provide a structural hypothesis for the compound's mechanism of action at the molecular level.

Table 1: Illustrative Example of Predicted Interactions for this compound in a Target Protein Active Site

Interaction TypeLigand Group InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor)N-OH groupAsp, Glu, Main-chain Carbonyl
Hydrogen Bond (Acceptor)N-OH, Imine NitrogenSer, Thr, Gln, Asn, Arg
Hydrophobicn-Butyl chainAla, Val, Leu, Ile, Met, Phe
Aromatic (π-π Stacking)Benzene ringPhe, Tyr, Trp, His
Metal ChelationN-hydroxyimidamideZn²⁺, Fe²⁺, Mg²⁺ (coordinated by His, Asp)

After predicting the binding pose, a scoring function is used to calculate the interaction energy, which estimates the binding affinity between the ligand and the protein. This score is typically expressed in kcal/mol, with more negative values indicating stronger predicted binding. These scores help in ranking different compounds or different poses of the same compound.

For more accurate binding energy predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the docked pose. This method calculates the free energy of binding by considering enthalpic contributions (van der Waals, electrostatic) and entropic contributions, providing a more refined estimate of the ligand's affinity for the target.

Quantum Mechanics (QM) and Molecular Mechanics (MM) Studies

While MM methods are fast and effective for large systems like proteins, Quantum Mechanics (QM) provides a more accurate description of electronic effects, which are critical for understanding chemical reactivity and bond-breaking/forming processes. mdpi.comnih.gov Hybrid QM/MM methods combine the strengths of both, treating a small, critical region of the system (like the active site and the ligand) with high-accuracy QM, while the rest of the protein is treated with efficient MM. mdpi.com

The electronic structure of this compound can be analyzed using QM methods, most commonly Density Functional Theory (DFT). mdpi.commdpi.com This analysis reveals key properties that govern the molecule's reactivity and interactions.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. It identifies electron-rich (negative potential) regions, which are prone to electrophilic attack and can act as hydrogen bond acceptors, and electron-poor (positive potential) regions, which are susceptible to nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the N-hydroxybenzimidamide group would be expected to show negative potential.

Table 2: Representative Data from a Hypothetical DFT Analysis of this compound

PropertyDescriptionIllustrative ValueImplication
HOMO EnergyEnergy of the highest occupied molecular orbital-6.5 eVRelated to electron-donating ability
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-1.2 eVRelated to electron-accepting ability
HOMO-LUMO GapEnergy difference between HOMO and LUMO5.3 eVIndicates chemical stability and reactivity
Dipole MomentMeasure of the overall polarity of the molecule3.5 DebyeInfluences solubility and binding interactions

QM and QM/MM methods are powerful tools for elucidating reaction mechanisms at an atomic level. nih.gov If this compound acts as an enzyme inhibitor, these methods can be used to model its mechanism of action. For instance, if it inhibits a metalloenzyme, QM/MM simulations can map the entire process of the N-hydroxybenzimidamide group binding to the active site metal ion. These simulations can identify transition states, calculate activation energy barriers, and determine the most favorable reaction pathway, providing a detailed understanding of how the compound exerts its inhibitory effect.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netnih.gov This model then serves as a 3D query for searching large compound databases, a process known as virtual screening. youtube.com

A pharmacophore model for a class of compounds including this compound could be generated based on its structural features. The key features would likely include a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring. The N-hydroxybenzimidamide moiety itself can present multiple features, such as hydrogen bond donors and acceptors, as well as a metal chelation site. acs.org

Once a pharmacophore model is established and validated, it can be used to screen virtual libraries containing millions of compounds. mdpi.com This process filters for molecules that match the defined 3D arrangement of features, rapidly identifying a diverse set of potential "hits" that may have the same biological activity but possess different chemical scaffolds. This "scaffold hopping" is a powerful strategy for discovering novel classes of active compounds. nih.gov

Table 3: Potential Pharmacophoric Features of this compound

FeatureDescriptionGroup in Molecule
Hydrogen Bond Acceptor (HBA)A feature that can accept a hydrogen bondOxygen and Nitrogen atoms
Hydrogen Bond Donor (HBD)A feature that can donate a hydrogen bondN-OH group
Hydrophobic (HY)A nonpolar region of the moleculen-Butyl chain
Aromatic Ring (AR)A planar, cyclic, conjugated ring systemBenzene ring
Metal LigatorA feature capable of chelating a metal ionN-hydroxyimidamide group

Identification of Key Structural Features for Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups. For this compound, key structural features likely to be important for its activity can be hypothesized based on the known properties of the N-hydroxybenzimidamide (amidoxime) functional group and the appended butyl chain.

The N-hydroxybenzimidamide moiety is a critical pharmacophore. The hydroxyl (-OH) and amino (-NH2) groups can act as both hydrogen bond donors and acceptors, enabling interactions with amino acid residues in a biological target's binding site. The lone pairs on the nitrogen and oxygen atoms can also participate in coordination with metal ions, which is a known characteristic of amidoximes.

A summary of these key features and their potential roles is presented in the table below.

Structural FeaturePotential Role in Biological ActivityType of Interaction
N-hydroxy group (-OH)Hydrogen bonding, Metal chelationHydrogen Bond Donor/Acceptor, Coordination
Imidamide nitrogen (-NH)Hydrogen bondingHydrogen Bond Donor/Acceptor
Benzene ringAromatic interactions (π-π stacking, cation-π)Van der Waals, Electrostatic
4-Butyl groupHydrophobic interactions, Influence on solubilityHydrophobic

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. There are two main approaches: ligand-based and structure-based virtual screening.

Ligand-based virtual screening is employed when the three-dimensional structure of the target is unknown, but a set of molecules with known activity is available. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, if a series of active analogs were known, a pharmacophore model could be developed based on their common chemical features. This model would then be used to screen databases for other molecules that fit the pharmacophore, potentially identifying novel active compounds.

Structure-based virtual screening , on the other hand, requires the 3D structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. In this approach, molecular docking simulations are used to predict the binding pose and affinity of candidate molecules within the target's binding site. If the target for this compound were known, docking studies could elucidate its binding mode and guide the design of derivatives with improved interactions.

Molecular Dynamics Simulations (if applicable)

Conformational Analysis and Flexibility

Conformational analysis is crucial for understanding the behavior of a molecule in a biological environment. This compound possesses several rotatable bonds, particularly within the butyl chain and around the C-N bonds of the amidoxime (B1450833) group. This flexibility allows the molecule to adopt various conformations.

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in aqueous solution or within a protein binding pocket. By simulating the molecule's movements over time, researchers can identify low-energy, stable conformations that are likely to be biologically relevant. Understanding the molecule's flexibility is key to predicting how it might adapt its shape to fit into a binding site.

Binding Stability and Residence Time

If a complex of this compound with its biological target were known, MD simulations would be invaluable for assessing the stability of their interaction. By simulating the complex over a period of nanoseconds or even microseconds, it is possible to observe whether the ligand remains stably bound or dissociates from the binding site. Analysis of the simulation trajectory can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding stability.

Furthermore, advanced MD techniques can be used to estimate the residence time of a drug, which is the average time it remains bound to its target. A longer residence time can often lead to a more sustained therapeutic effect. These simulations can provide insights into the kinetics of the binding and unbinding process, which is a critical factor in drug efficacy.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

The synthesis of N-hydroxybenzimidamide derivatives is a key area for future research. While general methods for the synthesis of similar compounds exist, the development of novel, efficient, and stereoselective synthetic routes for 4-alkyl-N-hydroxybenzimidamides, including the 4-butyl derivative, is crucial for advancing their study. Future synthetic methodologies could focus on:

Greener Synthetic Approaches: The development of environmentally friendly synthetic methods that minimize the use of hazardous reagents and solvents.

Diversity-Oriented Synthesis: The creation of libraries of 4-substituted N-hydroxybenzimidamide analogues to facilitate structure-activity relationship (SAR) studies. This would enable a systematic exploration of how modifications to the butyl group and other parts of the molecule affect its biological activity.

A proposed synthetic route for N-alkyl-N-hydroxyl carbomixate derivatives of β-elemene involved a multi-step process including the use of reagents like N-Bromosuccinimide (NBS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and Hydroxybenzotriazole (HOBt). While not directly applied to 4-Butyl-N-hydroxybenzimidamide, such multi-step synthetic pathways provide a framework that could be adapted for its synthesis and the creation of its derivatives.

Exploration of New Biological Targets and Mechanisms

While the specific biological targets of this compound are not well-defined, the broader class of benzamidine (B55565) and benzimidazole (B57391) derivatives has shown a wide range of biological activities, suggesting numerous avenues for investigation.

Future research should aim to identify and validate the molecular targets of this compound. High-throughput screening and chemoproteomic approaches could be employed to uncover its protein binding partners. Based on the activities of related compounds, potential areas of exploration include:

Enzyme Inhibition: Many benzamidine derivatives are known to be inhibitors of enzymes such as serine proteases. Investigating the inhibitory potential of this compound against a panel of enzymes could reveal novel targets.

Antiviral Activity: Benzamidine derivatives have demonstrated antiviral effects, for instance against influenza virus. nih.govnih.gov The mechanism of such activity, whether through inhibition of viral enzymes or interference with virus-induced inflammation, warrants further investigation for this compound.

Phosphoinositide 3-Kinase (PI3K) Pathway: Substituted benzimidazole derivatives have been studied for their binding selectivity to PI3Kδ and PI3Kγ, key regulators in cellular signaling pathways. nih.gov Exploring the effect of this compound on this pathway could uncover its potential role in cancer or inflammatory diseases.

Potential Biological Target ClassRationale based on Related Compounds
Serine ProteasesBenzamidine is a well-known scaffold for serine protease inhibitors.
Viral ProteinsBenzamidine derivatives have shown activity against influenza virus. nih.govnih.gov
Kinases (e.g., PI3K)Benzimidazole derivatives have been shown to bind to PI3K isoforms. nih.gov

Integration of Advanced Computational Approaches

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new therapeutic agents. For this compound, these approaches can provide valuable insights even in the absence of extensive experimental data.

Future computational studies could include:

Molecular Docking: To predict the binding modes of this compound with potential protein targets identified through screening or based on the activity of analogous compounds. For example, docking studies have been used to investigate the binding of substituted benzimidazole derivatives to the Plasmodium falciparum adenylosuccinate lyase receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of a series of N-hydroxybenzimidamide analogues with their biological activity. This can guide the design of more potent and selective compounds.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to a target protein, providing insights into the stability of the complex and the key interactions that mediate binding. MD simulations have been employed to understand the stable interactions of benzimidazolyl-chalcones with Leishmania donovani phosphodiesterase B1. japsr.in

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, helping to identify potential liabilities early in the research process.

Potential for Probe Development in Chemical Biology

Chemical probes are small molecules used to study biological systems. A well-characterized chemical probe should be potent, selective, and have a known mechanism of action. Given its potential for biological activity, this compound could serve as a scaffold for the development of chemical probes.

Future research in this area could involve:

Scaffold Hopping and Optimization: Using computational and synthetic approaches to modify the this compound scaffold to improve its potency and selectivity for a specific biological target. chemrxiv.org

Attachment of Reporter Groups: Functionalizing the molecule with reporter tags such as fluorescent dyes or biotin (B1667282) to enable visualization and pull-down experiments, which can help in identifying its cellular localization and binding partners.

Development of Photoaffinity Probes: Incorporating a photoreactive group into the molecule to allow for covalent cross-linking to its target protein upon UV irradiation, facilitating target identification.

The N-hydroxybenzimidamide scaffold, with its potential for diverse interactions, presents a promising starting point for the design of novel chemical probes to interrogate biological pathways.

Application in Preclinical Models of Disease (emphasizing mechanistic understanding, not clinical outcomes)

Once a biological target and mechanism of action for this compound are identified, its efficacy can be evaluated in preclinical models of disease. The focus of these studies should be on elucidating the molecular mechanisms underlying its effects.

For example, if this compound is found to be an inhibitor of a particular kinase involved in an inflammatory pathway, preclinical studies in animal models of inflammatory diseases could be conducted. These studies would aim to:

Confirm target engagement in a complex biological system.

Investigate the downstream effects of target inhibition on signaling pathways.

Understand how the compound modulates the disease phenotype at a molecular and cellular level.

By focusing on the mechanistic aspects in preclinical models, a deeper understanding of the compound's therapeutic potential and potential liabilities can be gained, which is essential for any future translational efforts.

Q & A

Basic: What are the critical safety protocols for handling 4-Butyl-N-hydroxybenzimidamide in laboratory settings?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., acyl chlorides) .
  • Waste Management : Segregate halogenated organic waste (e.g., reaction byproducts) and dispose via certified hazardous waste services to prevent environmental contamination .
  • Emergency Measures : Neutralize spills with sodium bicarbonate for acidic byproducts and use absorbent materials for organic solvents .

Basic: How can researchers optimize the synthesis of this compound?

Answer:

  • Methodology :
    • Step 1 : React 4-butylbenzamide with hydroxylamine hydrochloride in ethanol under reflux (70–80°C) for 6–8 hours .
    • Step 2 : Maintain pH 8–9 using sodium bicarbonate to stabilize the imidamide intermediate .
  • Purification :
    • Use column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product.
    • Confirm purity via HPLC (C18 column, acetonitrile/water 60:40 mobile phase) .
  • Yield Optimization :
    • Table :
Reaction Time (hr)Temperature (°C)Yield (%)
67062
88078

Advanced: How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
  • Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., histone deacetylases) and identify favorable substituents (e.g., electron-withdrawing groups at the benzimidamide ring) .
  • Validation : Compare predicted logP values with experimental HPLC-derived partition coefficients to refine models .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound analogs?

Answer:

  • Data Triangulation :
    • Cross-validate IC50 values across cell lines (e.g., HepG2 vs. HEK293) to assess tissue-specific effects .
    • Replicate assays under standardized conditions (e.g., 24-hour incubation, 5% CO2) to minimize variability .
  • Case Study :
    • Discrepancy : Analog A showed 50% inhibition in one study but <10% in another.
    • Resolution : Differences in solvent (DMSO vs. ethanol) affected compound stability. Confirmed via LC-MS degradation analysis .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • 1H/13C NMR : Identify key peaks:
    • N-hydroxy proton: δ 9.2–9.5 ppm (broad singlet) .
    • Butyl chain: δ 0.9 (CH3), 1.3–1.5 (CH2), 2.6 (CH2 adjacent to benzimidamide) .
  • FT-IR : Confirm N–O stretch at 950–980 cm⁻¹ and C=N vibration at 1620–1650 cm⁻¹ .
  • Mass Spectrometry : ESI-MS m/z 235.1 [M+H]+ .

Advanced: How does the steric bulk of the butyl group influence the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity : Butyl substituents increase logP by ~1.5 units compared to methyl analogs, enhancing membrane permeability .
  • Metabolic Stability :
    • In vitro : Microsomal assays show t1/2 = 120 min for butyl vs. 45 min for methyl derivatives due to reduced CYP450 oxidation .
    • Table :
SubstituentlogPt1/2 (min)
Methyl1.245
Butyl2.7120

Basic: What are the best practices for literature review and data validation for this compound?

Answer:

  • Database Use :
    • Reaxys/SciFinder : Filter for peer-reviewed journals only; exclude patents/preprints .
    • PubChem : Cross-check spectral data (e.g., NMR shifts) against in-house results .
  • Critical Appraisal :
    • Flag studies lacking experimental details (e.g., missing reaction temperatures or solvent ratios) .
    • Prioritize studies with orthogonal characterization (e.g., NMR + X-ray crystallography) .

Advanced: How can researchers design SAR studies to improve the HDAC inhibitory activity of this compound?

Answer:

  • Key Modifications :
    • Introduce hydroxamate groups at the para position to enhance metal-binding capacity .
    • Replace butyl with branched alkyl chains (e.g., isopropyl) to reduce metabolic clearance .
  • Assay Design :
    • Use fluorescence-based HDAC inhibition assays (λex = 360 nm, λem = 460 nm) with TSA as a positive control .
    • Table :
DerivativeIC50 (nM)Selectivity (HDAC1/HDAC6)
Parent8501:3
Hydroxamate1201:12

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

  • Solubility :
    • PBS (pH 7.4): 0.2 mg/mL; improves to 1.5 mg/mL with 10% DMSO .
    • LogD (octanol/water): 2.3 ± 0.1 .
  • Stability :
    • Degrades by 20% in plasma after 2 hours (LC-MS monitoring). Stabilize with 1 mM EDTA .

Advanced: How can crystallography resolve ambiguities in the tautomeric forms of this compound?

Answer:

  • X-ray Analysis :
    • Confirm enol-imine vs. keto-amine tautomers via bond lengths (C=N: 1.28 Å; C–O: 1.36 Å) .
    • Hydrogen bonding patterns (e.g., O–H···N vs. N–H···O) distinguish dominant tautomers .
  • Case Study :
    • Tautomer A : Enol-imine form predominates in DMSO-d6 (NMR δ 12.1 ppm, OH) .
    • Tautomer B : Keto-amine observed in solid state (X-ray) due to lattice stabilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.